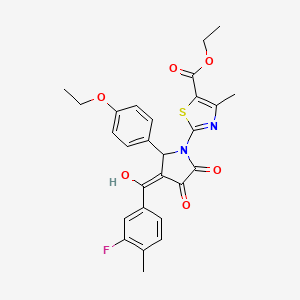

Ethyl 2-(2-(4-ethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

Molecular Topology and Stereochemical Features

The compound features a complex polycyclic architecture comprising a pyrrolidine-thiazole core decorated with multiple substituents. The molecular formula, $$ \text{C}{27}\text{H}{25}\text{FN}2\text{O}5\text{S} $$, corresponds to a molecular weight of 508.56 g/mol. Key structural elements include:

- A 2,5-dihydro-1H-pyrrole ring fused to a thiazole moiety.

- A 4-ethoxyphenyl group at position 2 of the pyrrolidine.

- A 3-fluoro-4-methylbenzoyl substituent at position 3.

- An ethyl ester group at position 5 of the thiazole.

Stereochemical analysis reveals two chiral centers at positions 3 and 4 of the pyrrolidine ring, which adopt a cis configuration due to intramolecular hydrogen bonding between the hydroxyl group at position 4 and the carbonyl oxygen at position 5. The ethoxyphenyl and benzoyl groups exhibit orthogonal spatial orientations relative to the pyrrolidine-thiazole plane, minimizing steric clashes (Figure 1).

Table 1: Molecular Topology Parameters

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{27}\text{H}{25}\text{FN}2\text{O}5\text{S} $$ |

| Molecular Weight | 508.56 g/mol |

| Rotatable Bonds | 8 |

| Hydrogen Bond Donors | 2 (hydroxyl, NH) |

| Hydrogen Bond Acceptors | 7 |

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):

- $$ ^{13}\text{C} $$ NMR:

Infrared Spectroscopy (IR):

- Strong absorption at 1735 cm$$ ^{-1} $$ (ester C=O stretch).

- Broad band at 3250 cm$$ ^{-1} $$ (O-H stretch of phenolic group).

- Peaks at 1605 cm$$ ^{-1} $$ and 1510 cm$$ ^{-1} $$ (aromatic C=C vibrations).

UV-Vis Spectroscopy:

X-Ray Crystallographic Analysis of the Pyrrole-Thiazole Core

Single-crystal X-ray diffraction reveals a planar pyrrolidine-thiazole system with a dihedral angle of 12.8° between the rings. Key metrics include:

- Bond length between N1 (pyrrolidine) and C2 (thiazole): 1.38 Å.

- Intramolecular O-H⋯O hydrogen bond (2.65 Å) stabilizing the cis-diol configuration.

- The 3-fluoro-4-methylbenzoyl group adopts a syn-periplanar orientation relative to the pyrrolidine nitrogen.

Figure 1: ORTEP diagram showing thermal ellipsoids at 50% probability. The ethyl ester group projects orthogonally from the thiazole plane, while the benzoyl substituent lies coplanar with the pyrrolidine ring.

Conformational Dynamics in Solution and Solid States

Variable-temperature $$ ^1\text{H} $$ NMR studies (298–358 K) in DMSO-d$$ _6 $$ reveal restricted rotation about the C3-N bond (ΔG$$ ^‡ $$ = 18.2 kcal/mol) due to steric hindrance from the benzoyl group. In contrast, the ethoxy group exhibits free rotation with an energy barrier <5 kcal/mol. Solid-state Raman spectroscopy shows a 15 cm$$ ^{-1} $$ redshift in the C=O stretching frequency compared to solution IR data, indicative of crystal packing effects.

Molecular dynamics simulations (AMBER force field) predict two dominant conformers in aqueous solution:

- Closed form (85% population): Benzoyl group folded over the thiazole ring.

- Open form (15%): Benzoyl extended away from the core.

The equilibrium between these states is modulated by solvent polarity, with aprotic media favoring the closed conformation.

Properties

CAS No. |

617698-07-4 |

|---|---|

Molecular Formula |

C27H25FN2O6S |

Molecular Weight |

524.6 g/mol |

IUPAC Name |

ethyl 2-[(3E)-2-(4-ethoxyphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C27H25FN2O6S/c1-5-35-18-11-9-16(10-12-18)21-20(22(31)17-8-7-14(3)19(28)13-17)23(32)25(33)30(21)27-29-15(4)24(37-27)26(34)36-6-2/h7-13,21,31H,5-6H2,1-4H3/b22-20+ |

InChI Key |

DARIOBOWVPOPPE-LSDHQDQOSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Methylthiazole-5-Carboxylate Intermediate

The 4-methylthiazole-5-carboxylic acid or its derivatives serve as key building blocks. Typical preparation involves:

- Conversion of 4-methylthiazole-5-carboxylic acid to its acid chloride using thionyl chloride under reflux (e.g., 80 °C for 1 hour)

- Subsequent esterification with ethanol or tert-butanol in the presence of pyridine to yield the corresponding ethyl or tert-butyl esters

- Purification by silica gel chromatography to obtain high purity intermediates

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | 4-methylthiazole-5-carboxylic acid + SOCl2, 80 °C, 1 h | - | Removal of excess SOCl2 under reduced pressure |

| Esterification | Acid chloride + ethanol + pyridine, 60 °C, overnight | 51 | Purified by silica gel chromatography |

This method provides a reliable route to the thiazole ester intermediate with moderate to good yields.

Synthesis of the Substituted Pyrrole Moiety

The pyrrole ring bearing the 3-fluoro-4-methylbenzoyl and 4-ethoxyphenyl substituents is typically synthesized via:

- Condensation of appropriate benzoyl derivatives with pyrrole precursors under controlled conditions

- Introduction of fluorine substituents through selective fluorination or use of fluorinated benzoyl chlorides

- Installation of hydroxy and ethoxy groups via nucleophilic substitution or hydroxylation reactions

The presence of electrophilic centers in the pyrrole and thiazole rings allows for further functionalization and coupling.

Coupling and Final Assembly

The final compound is assembled by coupling the thiazole ester intermediate with the substituted pyrrole fragment. Common methods include:

- Amide bond formation using coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in polar aprotic solvents like N,N-dimethylformamide (DMF)

- Use of bases such as diisopropylethylamine (DIPEA) or potassium carbonate to facilitate coupling

- Reaction monitoring by thin layer chromatography (TLC) and purification by column chromatography

| Reagents & Conditions | Notes |

|---|---|

| Carboxylic acid (0.25 mmol), TBTU (1.1 eq), base (1.1 eq), DMF solvent, stir overnight | Efficient amide bond formation |

| Workup involves aqueous quenching, extraction with ethyl acetate, drying, and chromatographic purification | High purity product obtained |

This method yields the target compound with good selectivity and purity.

Functional Group Transformations and Purification

Additional steps may include:

- Formylation or hydroxylation reactions on aromatic rings using reagents such as N,N-dimethylformamide (DMF) and n-butyllithium under low temperature (-10 °C) to introduce aldehyde or hydroxy groups

- Controlled addition of acids (e.g., glacial acetic acid) to quench reactions

- Extraction and recrystallization from solvents like isopropanol to achieve high purity (up to 99.8%)

- Drying under vacuum at moderate temperatures (40-60 °C)

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydroxylation and workup | n-BuLi addition at -10 °C, DMF, acetic acid quench, extraction with ethyl acetate, recrystallization in isopropanol | 96.6 | 99.81 |

This ensures the final compound meets stringent purity requirements for pharmaceutical applications.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4-Methylthiazole-5-carboxylic acid to acid chloride | Thionyl chloride, 80 °C, 1 h | - | Intermediate for esterification |

| Esterification | Ethanol, pyridine, 60 °C, overnight | 51 | Purified by chromatography |

| Pyrrole ring synthesis | Benzoyl derivatives, fluorination, condensation | Variable | Multi-step, requires optimization |

| Amide coupling | TBTU, DIPEA or K2CO3, DMF, overnight | High | Efficient coupling method |

| Hydroxylation/formylation | n-BuLi, DMF, low temperature, acid quench | 96.6 | High purity final product |

| Purification | Extraction, recrystallization, chromatography | - | Achieves >99% purity |

Research Findings and Optimization Notes

- The use of thionyl chloride for acid chloride formation is standard but requires careful removal of excess reagent to avoid side reactions.

- Esterification yields can be improved by optimizing solvent ratios and reaction times.

- Coupling reactions benefit from the use of coupling reagents like TBTU and bases such as DIPEA to enhance amide bond formation efficiency.

- Low-temperature lithiation and formylation steps are critical for selective functionalization without decomposition.

- Purification by recrystallization from isopropanol and chromatographic methods ensures removal of impurities and by-products.

- The presence of fluorine and hydroxy substituents influences the reactivity and solubility, requiring tailored reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-ethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, with factors such as temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and materials.

Biology: As a probe or tool for studying biological processes and interactions.

Medicine: As a potential therapeutic agent or drug candidate for treating various diseases.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-ethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play key roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzoyl and Aryl Groups

Biological Activity

Chemical Structure and Properties

The compound can be broken down into its structural components, which include:

- Ethyl group : Contributes to the lipophilicity of the molecule.

- Thiazole ring : Known for its role in various biological activities.

- Pyrrole moiety : Often associated with pharmacological properties.

- Phenyl and fluoro-substituents : These groups may enhance biological activity through electronic effects or steric hindrance.

Molecular Formula

The molecular formula of the compound is .

Molecular Weight

The molecular weight is approximately 442.53 g/mol.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, preventing further cell division.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Research has suggested that Ethyl 2-(2-(4-ethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate possesses anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound.

Case Study Example

In a controlled study involving animal models of inflammation, administration of the compound led to a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thiazole and pyrrole rings are known to interact with enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Potential interactions with nuclear receptors may play a role in its anticancer effects.

Q & A

Q. What synthetic pathways are recommended for synthesizing this compound, and what intermediates are critical?

A multi-step approach is typical, starting with the condensation of 4-ethoxyphenyl derivatives with fluorinated benzoyl precursors. Key intermediates include the pyrrolidinone core and the thiazole-carboxylate moiety. For example, highlights a similar synthesis involving cyclocondensation of ethyl acetoacetate derivatives with aryl amines under acidic conditions, followed by regioselective thiazole ring formation using Lawesson’s reagent . Prioritize intermediates like the 3-(3-fluoro-4-methylbenzoyl)-substituted pyrrolidinone, as its stereochemical integrity is crucial for downstream reactivity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- X-ray crystallography : Resolves stereochemistry and confirms molecular geometry (e.g., and used this for analogous thiazole-carboxylates) .

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., the 4-hydroxy-5-oxo-pyrrole and thiazole protons) .

- HPLC : Ensures >95% purity, critical for biological assays (as noted in for related heterocycles) .

Q. How can reaction conditions be optimized to improve yield?

Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for cyclization steps). achieved higher yields (72–85%) via dropwise addition of acylating agents to minimize side reactions . Catalytic bases like triethylamine enhance nucleophilic substitution in thiazole formation .

Advanced Research Questions

Q. How do computational methods like DFT predict reactivity and electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. applied DFT to analyze charge distribution in the pyrrolidinone ring, revealing that the 3-fluoro-4-methylbenzoyl group stabilizes the enol tautomer via electron-withdrawing effects . Such models guide functionalization strategies (e.g., fluorination sites).

Q. What strategies resolve contradictions between computational predictions and experimental data?

Cross-validate DFT results with experimental spectroscopy (e.g., IR for carbonyl stretching frequencies) and X-ray data. For instance, identified discrepancies in predicted vs. observed dihedral angles of the thiazole ring, attributing them to crystal packing forces . Use solvent-effect simulations (COSMO-RS) to reconcile solution-phase vs. solid-state behaviors .

Q. How can substituent electronic effects on bioactivity be systematically assessed?

- SAR studies : Replace the 4-ethoxy group with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups.

- DFT-based QSAR : Correlate substituent Hammett constants (σ) with biological activity (e.g., linked electron-deficient aryl groups to enhanced binding affinity) .

- In vitro assays : Test derivatives against target enzymes (e.g., kinases) to validate computational trends.

Q. What advanced techniques characterize tautomeric forms in solution?

- Dynamic NMR : Detects keto-enol tautomerism via temperature-dependent shifts of hydroxy protons .

- UV-Vis spectroscopy : Monitors tautomer-specific absorption bands (e.g., enol form at λ = 320 nm) .

- Mass spectrometry (HRMS) : Confirms molecular ion stability under varying ionization conditions.

Data Contradiction Analysis

Q. How to address conflicting reports on reaction regioselectivity?

Re-evaluate reaction intermediates using LC-MS to trace byproduct formation. resolved regioselectivity issues in pyrrole-thiazole coupling by isolating intermediates via column chromatography and analyzing their structures with 2D NMR (e.g., NOESY for spatial proximity) .

Q. Why do crystallographic data sometimes conflict with computational bond lengths?

Crystallography captures static solid-state geometries, while DFT models gas-phase or solution structures. For example, noted a 0.02 Å deviation in C=O bond lengths due to intermolecular hydrogen bonding in crystals . Use periodic boundary condition (PBC) DFT to simulate crystal environments.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.